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Compound of Interest

Compound Name: 3-Amino-2,6-dichlorophenol

CAS No.: 28165-63-1

Cat. No.: B3189130 Get Quote

The journey to elucidating a crystal structure begins with the most critical and often most

challenging step: growing single crystals of suitable size and quality.[1][2] For a molecule like 4-

Amino-2,6-dichlorophenol, which is a powder at room temperature, solution-based

crystallization methods are the most common approach.[3]

Understanding the Physicochemical Properties
A successful crystallization strategy is predicated on a thorough understanding of the

compound's properties.
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Property Value/Information
Significance for
Crystallization

Molecular Formula C₆H₅Cl₂NO[4]

Influences solvent selection

and potential for intermolecular

interactions.

Molecular Weight 178.02 g/mol [5]
Relevant for calculating

solution concentrations.

Melting Point 167-170 °C[3][6]

Indicates thermal stability and

suggests a suitable

temperature range for

crystallization experiments.

Appearance
Light brown to off-white

crystalline solid[7]

Provides a visual cue for

identifying the target

compound.

Solubility

Data not extensively available,

but successful crystallization

from methanol is reported.[8]

The choice of solvent is

paramount. A solvent in which

the compound has moderate

solubility is ideal.

Experimental Protocol: Slow Evaporation Crystallization
The reported crystal structure of 4-Amino-2,6-dichlorophenol was achieved through slow

evaporation of a methanol solution.[8] This is a classical and effective method for many organic

compounds.[1]

Step-by-Step Protocol:

Preparation of a Saturated Solution:

Begin by dissolving a small amount of commercially available 4-Amino-2,6-dichlorophenol

(assay ≥ 98%) in a high-purity solvent, such as methanol.[3]

Gradually add the solute to the solvent at a slightly elevated temperature (e.g., 30-40 °C)

with gentle stirring until no more solute dissolves, creating a saturated or near-saturated
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solution.

Filtration:

Filter the warm solution through a syringe filter (e.g., 0.22 µm pore size) into a clean, dust-

free crystallization vessel (e.g., a small beaker or vial). This removes any particulate

matter that could act as unwanted nucleation sites.

Slow Evaporation:

Cover the vessel with a perforated lid (e.g., Parafilm with a few pinholes) to allow for slow

evaporation of the solvent.

Place the vessel in a vibration-free environment at a constant temperature. Temperature

fluctuations can disrupt crystal growth.

Crystal Harvesting:

Monitor the vessel over several days to weeks for the formation of single crystals.

Once crystals of suitable size (typically 0.1-0.5 mm in each dimension) have formed,

carefully harvest them using a spatula or by decanting the mother liquor.

Gently wash the crystals with a small amount of cold solvent to remove any residual

impurities and allow them to air dry.

Causality Behind Choices:

Slow Evaporation: This technique gradually increases the concentration of the solute beyond

its saturation point, providing the thermodynamic driving force for crystallization in a

controlled manner, which is crucial for the growth of well-ordered single crystals.[1]

Methanol as a Solvent: The choice of methanol was likely based on its ability to dissolve the

compound at slightly elevated temperatures and its relatively slow evaporation rate,

facilitating the growth of larger, higher-quality crystals.

Constant Temperature and Vibration-Free Environment: These conditions are essential to

prevent rapid, uncontrolled precipitation and the formation of polycrystalline or amorphous
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solids.

Part 2: Unveiling the Structure - Single-Crystal X-ray
Diffraction
With suitable crystals in hand, the next phase involves using single-crystal X-ray diffraction

(SCXRD) to determine the arrangement of atoms within the crystal lattice.[1][2] This powerful

technique provides definitive information about the three-dimensional structure of a molecule.

[9]

The Workflow of an SCXRD Experiment
The process can be broken down into several key stages, from data collection to the final

refined structure.

Crystal Selection & Mounting Data CollectionGoniometer & X-ray Source Data ProcessingDiffraction Images Structure SolutionReflection File (hkl) Structure RefinementInitial Atomic Model Validation & AnalysisRefined Structure

Click to download full resolution via product page

Caption: A generalized workflow for single-crystal X-ray diffraction analysis.

Experimental Protocol: Data Collection and Processing
The following steps are based on the published data for 4-Amino-2,6-dichlorophenol.[10]

Step-by-Step Protocol:

Crystal Mounting:

A suitable single crystal is selected under a microscope.

The crystal is mounted on a goniometer head, typically using a cryoloop and

cryoprotectant oil, and flash-cooled in a stream of cold nitrogen gas (e.g., to 120 K).[11]

Cooling minimizes thermal vibrations of the atoms, leading to higher quality diffraction

data.
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Data Collection:

The mounted crystal is placed in a single-crystal X-ray diffractometer equipped with a

suitable X-ray source (e.g., Cu Kα radiation) and a detector (e.g., CMOS).[10]

A series of diffraction images are collected as the crystal is rotated in the X-ray beam.[12]

This process, known as the oscillation method, ensures that a complete and redundant

dataset of diffraction spots is recorded.[13]

Data Processing:

The collected images are processed using specialized software (e.g., Bruker's APEX2 and

SAINT).[10]

Indexing: The positions of the diffraction spots are used to determine the unit cell

parameters and the Bravais lattice.[14]

Integration: The intensity of each diffraction spot is measured.[15]

Scaling and Merging: The intensities from all images are scaled to a common reference

frame and symmetry-equivalent reflections are merged to produce a final reflection file.[15]

An absorption correction is also applied to account for the absorption of X-rays by the

crystal.[10]

Structure Solution and Refinement
This phase involves converting the processed diffraction data into a chemically meaningful

atomic model.

Step-by-Step Protocol:

Structure Solution:

The "phase problem" is the central challenge in crystallography. The diffraction experiment

provides the intensities (related to the square of the structure factor amplitudes) but not

the phases of the diffracted X-rays.
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For small molecules like 4-Amino-2,6-dichlorophenol, direct methods are typically used to

solve the phase problem.[11] These methods use statistical relationships between the

structure factor amplitudes to derive initial phase estimates. Software like SHELXS is

commonly employed for this purpose.[10]

Structure Refinement:

The initial atomic model obtained from the structure solution is refined against the

experimental data using a least-squares minimization process.[11] This iterative process

adjusts the atomic coordinates, thermal parameters, and other model parameters to

minimize the difference between the observed and calculated structure factor amplitudes.

[16]

Software such as SHELXL is used for refinement.[10] The quality of the refinement is

monitored using metrics like the R-factor (R1) and the weighted R-factor (wR2).

Model Building and Validation:

Difference Fourier maps (mFo-DFc) are used to locate missing atoms (especially

hydrogen atoms) and to identify any regions of unmodeled electron density.[16]

The final refined structure is validated to ensure that it is chemically reasonable and

provides a good fit to the experimental data.

Part 3: The Crystal Structure of 4-Amino-2,6-
dichlorophenol
The successful application of the aforementioned methodologies has resulted in the detailed

elucidation of the crystal structure of 4-Amino-2,6-dichlorophenol.[5][10][17]

Crystallographic Data
The following table summarizes the key crystallographic parameters from a published study.

[10]
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Parameter Value

Chemical Formula C₆H₅Cl₂NO

Formula Weight 178.02

Crystal System Monoclinic

Space Group P2₁/n

a (Å) 4.6064 (5)

b (Å) 11.7569 (12)

c (Å) 13.2291 (13)

β (°) 96.760 (5)

Volume (Å³) 711.47 (13)

Z 4

Temperature (K) 120

Radiation Cu Kα (λ = 1.54178 Å)

R-factor (R1) 0.033

Weighted R-factor (wR2) 0.091

Molecular and Crystal Packing
The crystallographic analysis reveals several key features of the 4-Amino-2,6-dichlorophenol

structure:

Planar Molecule: The molecule is essentially planar, with the non-hydrogen atoms having a

mean deviation from planarity of only 0.020 Å.[10]

Hydrogen Bonding: The crystal packing is dominated by a network of intermolecular

hydrogen bonds. O—H⋯N hydrogen bonds form infinite chains along the[18] direction.

These chains are further linked by N—H⋯O hydrogen bonds, creating sheets in the (010)

plane.[8][10][17]
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Caption: A simplified representation of the hydrogen bonding network in crystalline 4-Amino-

2,6-dichlorophenol.

Part 4: Safety Considerations
When working with 3-Amino-2,6-dichlorophenol or its isomers, it is crucial to adhere to

appropriate safety protocols.

Hazards: 4-Amino-2,6-dichlorophenol is classified as causing skin irritation and serious eye

irritation.[19][20] It may also cause respiratory irritation.[19]

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety

glasses, gloves, and a lab coat.[20]

Handling: Handle the compound in a well-ventilated area, preferably in a fume hood, to avoid

inhalation of dust.[20]

First Aid: In case of contact with eyes or skin, rinse immediately with plenty of water.[19] If

inhaled, move to fresh air.[19] Seek medical attention if irritation persists.

Conclusion
The determination of the crystal structure of a small organic molecule like 4-Amino-2,6-

dichlorophenol is a multi-step process that requires careful execution and a solid understanding

of the underlying principles. From the initial, crucial step of growing high-quality crystals to the

final stages of data analysis and structure refinement, each part of the workflow contributes to

the generation of a precise and reliable three-dimensional atomic model. The detailed structural

information obtained through single-crystal X-ray diffraction, including molecular conformation

and intermolecular interactions, is invaluable for a wide range of applications in chemistry,

materials science, and drug development.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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